N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methoxy-1-benzofuran-3-yl)acetamide
Description
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methoxy-1-benzofuran-3-yl)acetamide (referred to as the target compound) is a sulfonamide-acetamide hybrid with a molecular formula of C23H22N4O5S and a molecular weight of 466.51 g/mol . Its structure features a 4,6-dimethylpyrimidin-2-ylsulfamoyl group attached to a phenyl ring, which is further linked to a 5-methoxy-1-benzofuran-3-yl moiety via an acetamide bridge.
Properties
Molecular Formula |
C23H22N4O5S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C23H22N4O5S/c1-14-10-15(2)25-23(24-14)27-33(29,30)19-7-4-17(5-8-19)26-22(28)11-16-13-32-21-9-6-18(31-3)12-20(16)21/h4-10,12-13H,11H2,1-3H3,(H,26,28)(H,24,25,27) |
InChI Key |
HLTLCVHCEVOEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methoxy-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting with the preparation of the individual components. The pyrimidine ring can be synthesized through a Biginelli reaction, while the benzofuran moiety can be prepared via a cyclization reaction of appropriate precursors. The final step involves the coupling of these components under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Biginelli reaction and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methoxy-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran moiety can be oxidized to form a hydroxyl group.
Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methoxy-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Pyrimidine Substituents
The pyrimidine ring substituents significantly influence biological activity. For example:
- BH52234: A closely related compound (C22H20N4O5S, MW 452.48 g/mol) replaces the 4,6-dimethylpyrimidin-2-yl group with a 4-methylpyrimidin-2-yl moiety.
- Acetylsulfadimidine (N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide): Lacks the benzofuran-acetamide tail, simplifying the structure. It is a known antimicrobial agent, suggesting the benzofuran addition in the target compound may enhance specificity or potency .
Table 1: Pyrimidine Substituent Comparisons
Role of Heterocyclic Moieties
The 5-methoxy-1-benzofuran-3-yl group distinguishes the target compound from analogs with alternative heterocycles:
- Compound 4s (): Features a benzofuran-5-ylsulfonamide group but lacks the pyrimidine ring. This highlights the importance of the pyrimidine-sulfamoyl-pharmacophore in target binding .
- Compound 3j/3k (): Contains a benzimidazole core instead of benzofuran, which may confer different electronic properties and hydrogen-bonding capabilities .
- Ar1 (): Incorporates a thiazol-2-yl sulfamoyl group, demonstrating how heterocycle substitution (benzofuran vs. thiazole) can modulate steric and electronic interactions .
Linker and Functional Group Modifications
The sulfamoylphenylacetamide backbone is a common scaffold, but linker variations impact activity:
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide (): Uses a sulfanyl linker instead of sulfamoyl, which may reduce hydrogen-bonding capacity but enhance lipophilicity .
Table 2: Functional Group and Linker Comparisons
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methoxy-1-benzofuran-3-yl)acetamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C16H18N4O4S
- Molecular Weight : 362.40 g/mol
- CAS Number : 59224-69-0
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, primarily focusing on its anti-inflammatory and analgesic properties.
Analgesic and Anti-inflammatory Effects
Research indicates that compounds with similar structural features exhibit significant analgesic activities. For instance, derivatives of benzodifuranyl and pyrimidine have shown analgesic effects comparable to established drugs like sodium diclofenac .
Table 1: Comparison of Analgesic Activity
The mechanism underlying the analgesic and anti-inflammatory effects of this compound appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation and pain .
Figure 1: Proposed Mechanism of Action
Mechanism of Action
Case Studies and Research Findings
Several studies have focused on the biological effects of related compounds that share structural similarities with this compound.
- Study on COX Inhibition :
- Analgesic Efficacy in Animal Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
